5-(4-Chlorobenzyl)imidazolidine-2,4-dione
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Overview
Description
5-(4-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. Another method includes the use of Bucherer-Bergs reaction, which involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base .
Chemical Reactions Analysis
5-(4-Chlorobenzyl)imidazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorobenzyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels. The compound binds to these channels, altering their conformation and reducing neuronal excitability .
Comparison with Similar Compounds
5-(4-Chlorobenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its chemical reactivity and biological activity.
5-(4-Chlorobutyl)imidazolidine-2,4-dione: This derivative has a butyl group, which affects its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6331-81-3 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
InChI Key |
VIPXTHKAWAGLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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